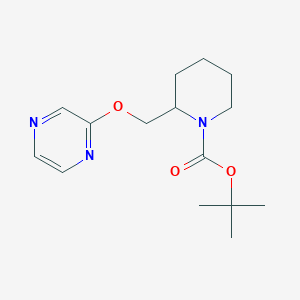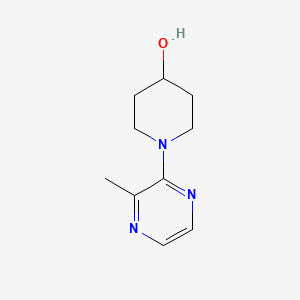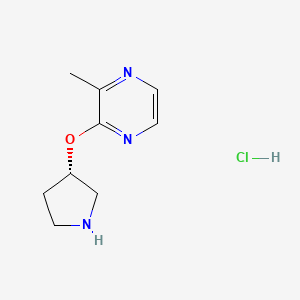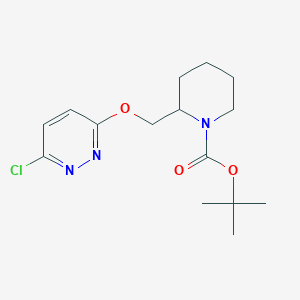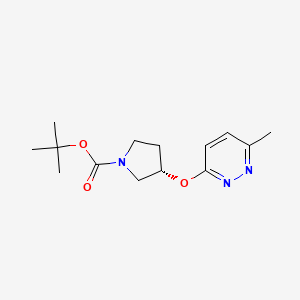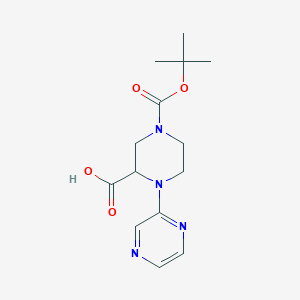
4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a pyrazinyl group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine as a starting material.
Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionalities during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazinyl group or the piperazine ring, often using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized pyrazinyl derivatives.
Reduction Products: Reduced forms of the pyrazinyl group or piperazine ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid serves as an intermediate for the synthesis of more complex molecules. Its protected amine groups allow for selective reactions, making it valuable in multi-step synthesis processes.
Biology
The compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid depends on its specific application and the derivatives formed from it. Generally, its biological activity may involve interactions with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways.
Molecular Targets and Pathways
Enzymes: The compound or its derivatives may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Nucleic Acids: Interaction with DNA or RNA could lead to changes in gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
4-(tert-Butoxycarbonyl)-1-(quinolin-2-yl)piperazine-2-carboxylic acid: Contains a quinolinyl group, offering different electronic and steric properties.
Uniqueness
4-(tert-Butoxycarbonyl)-1-(pyrazin-2-yl)piperazine-2-carboxylic acid is unique due to the presence of the pyrazinyl group, which imparts distinct electronic characteristics and reactivity compared to pyridinyl or quinolinyl analogs. This uniqueness can influence its biological activity and suitability for specific applications in drug development and organic synthesis.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-pyrazin-2-ylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)17-6-7-18(10(9-17)12(19)20)11-8-15-4-5-16-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOHGVVLXKVTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

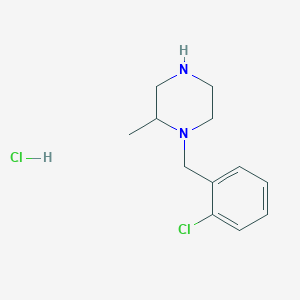
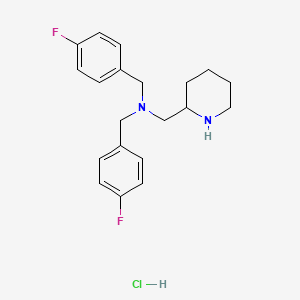
![(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7897047.png)
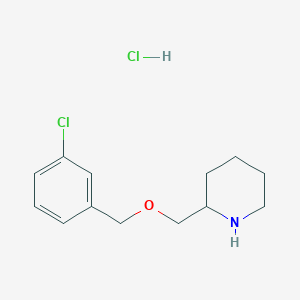
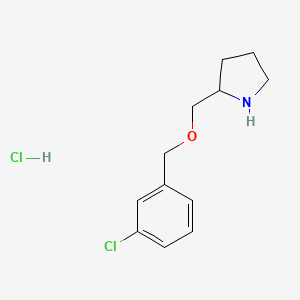
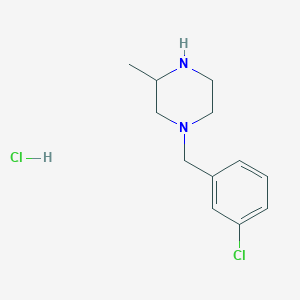
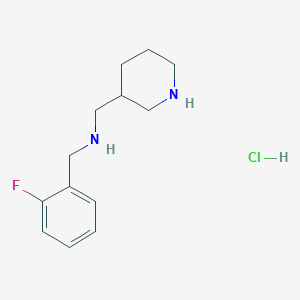
![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7897079.png)
